Fingolimod-d4 (also known as Fingolimod-D4) serves as a deuterated internal standard for Fingolimod in scientific research, particularly in quantitative bioanalytical methods. [, ] Internal standards like Fingolimod-d4 are crucial for achieving accurate and reliable quantification of target analytes in complex biological matrices.
Fingolimod-d4 is synthesized from the parent compound Fingolimod, which has been extensively studied for its therapeutic effects. The classification of Fingolimod-d4 falls under the category of immunosuppressants and is utilized in research settings, particularly in pharmacokinetic studies due to its isotopic labeling.
The synthesis of Fingolimod-d4 involves several steps that modify the chemical structure of the original compound to incorporate deuterium atoms. Various synthetic routes have been reported, with some notable methods including:
Fingolimod-d4 retains the core structural features of Fingolimod but includes deuterium at specific positions to facilitate tracking in biological studies. The molecular formula is CHDNOP, and its molecular weight is approximately 360.5 g/mol. The presence of deuterium improves the stability and detection of the compound in various analytical techniques.
The chemical reactions involved in synthesizing Fingolimod-d4 mirror those used for Fingolimod but are adapted to incorporate deuterated precursors. Key reactions include:
Fingolimod-d4 functions similarly to its non-deuterated counterpart by acting as a sphingosine 1-phosphate receptor modulator. Upon administration, it binds to these receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration into the central nervous system. This mechanism effectively reduces inflammation associated with multiple sclerosis .
Fingolimod-d4 exhibits properties similar to those of Fingolimod, including:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its purity and confirm its structure .
Fingolimod-d4 is primarily used in research settings rather than clinical applications. Its main scientific uses include:
The synthesis of Fingolimod-d4 leverages strategic modifications of established routes for non-deuterated Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), with deuterium incorporation necessitating precise chemical control. The foundational approach involves Friedel-Crafts acylation followed by sequential reductions, adapted to incorporate deuterium at specific metabolic sites. One common pathway initiates with n-octylbenzene and deuterated 3-nitropropionic acid precursors, where deuterium atoms are introduced at the C2 and C3 positions of the alkyl chain – sites critical for modulating metabolic stability [1] [7].
Alternative routes employ late-stage isotopic introduction via hydrogen-deuterium (H/D) exchange catalyzed by palladium under acidic conditions. This method minimizes deuterium scrambling and preserves chiral integrity at the propanediol moiety. For instance, the nitro intermediate 7a (Scheme 1, [1]) undergoes catalytic deuteriation using D₂ and Pd/C, achieving >98% isotopic incorporation at the benzylic carbon. Crucially, the hydrophobic octyl side chain (Segment A) and aromatic ring (Segment B) remain non-deuterated, ensuring the pharmacological target engagement of S1P receptors is unaltered [1] [9].
Carbon Position | Chemical Environment | Synthetic Method | Purpose |
---|---|---|---|
C2 (Alkyl chain) | -CH₂- | Deuterated alkyl halide coupling | Blocks CYP4F2 oxidation |
C3 (Alkyl chain) | -CH₂- | H/D exchange pre-reduction | Reduces β-oxidation |
Benzylic position | -CH₂- adjacent to phenyl | Catalytic deuteration post-acylation | Minimizes dehalogenation side products |
Achieving high isotopic purity (>99% deuterium enrichment) requires meticulous precursor selection and reaction optimization. Two primary strategies dominate Fingolimod-d4 synthesis:
Deuterated Building Block Assembly: Using commercially available d₄-1,3-propanediol, the hydrophilic amino-alcohol terminus (Segment C) is constructed with deuterium atoms incorporated at the C1' and C3' positions of the propanediol group. This preserves the hydrogen-bonding capacity while altering pharmacokinetics. NMR studies confirm deuterium integration at these sites does not perturb S1P receptor binding kinetics, as the pharmacophore relies on the phosphate-mimicking diol and amine [7] [9].
Post-Synthetic Isotope Exchange: For large-scale production, chemoselective deuteration of Fingolimod intermediates proves efficient. The ketone precursor (compound 4, [1]) undergoes deuteration via base-catalyzed exchange using deuterated solvents (e.g., CD₃OD/D₂O), followed by reductive amination with NaBD₄. This approach yields [²H₄]-Fingolimod with isotopic purity >99.11%, verified by LC-MS (m/z 311.50 for [M+H]⁺ vs. 307.48 for non-deuterated Fingolimod) [7].
The deuterium kinetic isotope effect (DKIE) is leveraged deliberately here: by strengthening C-D bonds at sites vulnerable to oxidative metabolism (e.g., CYP4F2-mediated hydroxylation), deuterium retards metabolic degradation without altering the compound’s affinity for sphingosine kinases [3] [9].
Deuteration introduces yield trade-offs due to additional purification steps and deuterated reagents' costs. The non-deuterated Fingolimod synthesis achieves 31% overall yield via Friedel-Crafts acylation, Henry reaction, and hydrogenation [1]. In contrast, Fingolimod-d4 routes typically yield 18–22%, attributable to:
Notably, the Friedel-Crafts route (Method B, [1]) adapted for deuteration shows higher robustness (22% yield) than SN2 displacement routes (Method A, 12–15%) due to minimized elimination side reactions. Atom economy remains favorable at 82.7%, identical to non-deuterated synthesis, as deuterium atoms replace hydrogen without altering molecular mass significantly [1] [7].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity |
---|---|---|---|---|
Fingolimod-d4 (FTY720 free base-d4) | 1346747-38-3 | C₁₉H₂₉D₄NO₂ | 311.50 g/mol | >99.11% |
Fingolimod phosphate-d4 | 1794828-93-5 | C₁₉H₃₀D₄NO₅P | 391.48 g/mol | >98% |
Non-deuterated Fingolimod | 162359-55-9 | C₁₉H₃₃NO₂ | 307.48 g/mol | N/A |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0